2-[(Z)-N-hydroxy-C-methylcarbonimidoyl]benzene-1,3-diol
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Overview
Description
(E)-1-(2,6-Dihydroxyphenyl)ethanone oxime is an organic compound with the molecular formula C8H9NO3 It is characterized by the presence of a phenyl ring substituted with two hydroxyl groups and an ethanone oxime group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(2,6-Dihydroxyphenyl)ethanone oxime typically involves the reaction of 2,6-dihydroxyacetophenone with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an aqueous or alcoholic medium at elevated temperatures to facilitate the formation of the oxime derivative.
Industrial Production Methods
While specific industrial production methods for (E)-1-(2,6-Dihydroxyphenyl)ethanone oxime are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve high yields and purity suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
(E)-1-(2,6-Dihydroxyphenyl)ethanone oxime can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the oxime group to an amine group.
Substitution: The hydroxyl groups on the phenyl ring can participate in substitution reactions, such as halogenation or alkylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2), while alkylation can be performed using alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of quinones or other oxidized phenolic compounds.
Reduction: Conversion to amine derivatives.
Substitution: Formation of halogenated or alkylated phenolic compounds.
Scientific Research Applications
(E)-1-(2,6-Dihydroxyphenyl)ethanone oxime has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in analytical chemistry.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (E)-1-(2,6-Dihydroxyphenyl)ethanone oxime involves its interaction with specific molecular targets and pathways. The oxime group can form hydrogen bonds and interact with enzymes or receptors, potentially inhibiting or modulating their activity. The hydroxyl groups on the phenyl ring can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall biological activity.
Comparison with Similar Compounds
Similar Compounds
Diphenyl ether: An organic compound with a similar phenyl ring structure but lacks the oxime and hydroxyl groups.
Oxymethylene ethers: Compounds with similar ether linkages but different functional groups.
Dichloroaniline: An aniline derivative with chlorine substituents instead of hydroxyl groups.
Uniqueness
(E)-1-(2,6-Dihydroxyphenyl)ethanone oxime is unique due to the presence of both hydroxyl and oxime functional groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups is not commonly found in other similar compounds, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C8H9NO3 |
---|---|
Molecular Weight |
167.16 g/mol |
IUPAC Name |
2-[(Z)-N-hydroxy-C-methylcarbonimidoyl]benzene-1,3-diol |
InChI |
InChI=1S/C8H9NO3/c1-5(9-12)8-6(10)3-2-4-7(8)11/h2-4,10-12H,1H3/b9-5- |
InChI Key |
SIQUZFBZMJKFMN-UITAMQMPSA-N |
Isomeric SMILES |
C/C(=N/O)/C1=C(C=CC=C1O)O |
Canonical SMILES |
CC(=NO)C1=C(C=CC=C1O)O |
Origin of Product |
United States |
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